H-Orn(TFA)-OH
CAS No.: 5123-49-9
Cat. No.: VC4260608
Molecular Formula: C7H11F3N2O3
Molecular Weight: 228.171
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5123-49-9 |
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Molecular Formula | C7H11F3N2O3 |
Molecular Weight | 228.171 |
IUPAC Name | (2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
Standard InChI | InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1 |
Standard InChI Key | BEEAVYYIFAMIIT-BYPYZUCNSA-N |
SMILES | C(CC(C(=O)O)N)CNC(=O)C(F)(F)F |
Introduction
H-Orn(TFA)-OH is a chemical compound derived from ornithine, an amino acid integral to the urea cycle. The compound features trifluoroacetic acid (TFA) as a protecting group, which is commonly used in organic and peptide chemistry for its strong acidity and electron-withdrawing properties. This derivative is particularly valuable in synthetic chemistry due to its stability and reactivity under specific conditions.
Key Features:
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Chemical Composition: Ornithine backbone with trifluoroacetic acid as a functional modification.
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Applications: Widely used in peptide synthesis, organic reactions, and biochemical research.
Structural Overview:
H-Orn(TFA)-OH consists of:
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Ornithine Core: A non-essential amino acid with two amino groups (α- and δ-amino).
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TFA Group: A trifluoroacetyl group that protects the δ-amino group, enhancing the molecule's stability during reactions.
General Synthetic Route:
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Protection of Ornithine: The δ-amino group of ornithine is protected using trifluoroacetic acid.
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Reaction Conditions:
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Solvents: Dichloromethane or acetonitrile.
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Reagents: Trifluoroacetic anhydride or TFA in the presence of catalysts.
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Purification: Typically achieved through recrystallization or chromatography.
Reaction Scheme:
Applications in Research and Industry
H-Orn(TFA)-OH is primarily utilized in peptide synthesis due to its ability to selectively protect amino groups, enabling controlled reactions at other sites.
Key Applications:
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Peptide Synthesis: Protects the δ-amino group during chain elongation.
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Organic Chemistry: Acts as an intermediate for synthesizing complex molecules.
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Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Advantages of TFA Protection
The inclusion of TFA as a protecting group offers several benefits:
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Stability: Enhanced resistance to side reactions during synthesis.
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Selective Reactivity: Facilitates targeted deprotection under acidic conditions.
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Ease of Removal: Can be removed using mild acids like trifluoroacetic acid itself.
Safety Considerations
Trifluoroacetic acid derivatives, including H-Orn(TFA)-OH, must be handled with care due to their corrosive nature and potential toxicity.
Hazards:
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Skin burns upon contact.
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Toxicity to aquatic organisms.
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Irritation of mucous membranes when inhaled.
Precautions:
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Use personal protective equipment (PPE).
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Work in a well-ventilated area or fume hood.
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Dispose of waste according to local regulations.
Comparative Analysis with Related Compounds
Compound | Protecting Group | Applications | Unique Features |
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H-Orn(TFA)-OH | TFA | Peptide synthesis | Strong acidity, easy removal |
H-Orn(Boc)-OBzl.HCl | Boc (tert-butoxycarbonyl) | Peptide synthesis | Stability under basic conditions |
H-Orn(Z)-ome hydrochloride | Benzyloxycarbonyl (Z) | Peptide synthesis | Selective protection for enzymatic studies |
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